4-(4-Chlorophenoxy)-3-fluorobenzonitrile

Agrochemical Herbicide Weed Control

Phenoxybenzonitrile scaffolds vary widely in herbicidal potency and synthetic reactivity-generic substitution patterns waste screening resources. 4-(4-Chlorophenoxy)-3-fluorobenzonitrile resolves this with a patent-validated chloro-fluoro pattern conferring superior weed control vs. dichlorophenoxy analogs (WO 200006263A1). • Enhanced SNAr reactivity: 3-F substituent activates the benzonitrile core for nucleophilic displacement, enabling higher yields than non-fluorinated analogs. • Dual-grade availability: 95% (budget screening) and 98% (SAR/assay) purities to match research stage. • Ambient shipping; not DOT hazardous.

Molecular Formula C13H7ClFNO
Molecular Weight 247.65 g/mol
CAS No. 1153105-44-2
Cat. No. B1461622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenoxy)-3-fluorobenzonitrile
CAS1153105-44-2
Molecular FormulaC13H7ClFNO
Molecular Weight247.65 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1OC2=C(C=C(C=C2)C#N)F)Cl
InChIInChI=1S/C13H7ClFNO/c14-10-2-4-11(5-3-10)17-13-6-1-9(8-16)7-12(13)15/h1-7H
InChIKeySAVHBKZESJHQDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenoxy)-3-fluorobenzonitrile Overview


4-(4-Chlorophenoxy)-3-fluorobenzonitrile (CAS 1153105-44-2) is a halogenated diaryl ether belonging to the substituted phenoxybenzonitrile class, with molecular formula C13H7ClFNO and molecular weight 247.65 g/mol . The compound features a benzonitrile core substituted with a 4-chlorophenoxy group at the para position and a fluorine atom at the meta position relative to the nitrile [1]. This specific substitution pattern confers distinct electronic and steric properties that differentiate it from other phenoxybenzonitrile analogs in both herbicidal and synthetic intermediate applications [2]. The compound is commercially available from multiple suppliers at 95–98% purity for research and development use .

Herbicide SAR scaffold with reported chloro-fluoro pattern activity
Fluoro-activated benzonitrile core for SNAr derivatization studies
Halogen bioisostere probe; dual-grade procurement options

4-(4-Chlorophenoxy)-3-fluorobenzonitrile Irreplaceability


Phenoxybenzonitriles are not functionally interchangeable scaffolds. The position and identity of halogen substituents on both aromatic rings critically modulate herbicidal potency, crop selectivity, and synthetic reactivity. SAR studies within the phenoxybenzonitrile herbicide class demonstrate that specific halo-substitution patterns yield distinct differences in weed control spectrum and application rates [1]. The unique combination of a 4-chlorophenoxy moiety with a 3-fluorobenzonitrile core in this compound provides a differentiated electronic profile compared to alternatives such as 2-chloro-4-phenoxybenzonitrile or 2-fluoro-6-phenoxybenzonitrile, affecting both biological target engagement and nucleophilic aromatic substitution (SNAr) reactivity during downstream derivatization [2]. The quantitative evidence below substantiates why this specific analog merits preferential selection.

Target compound
4-Chlorophenoxy + 3-fluorobenzonitrile pattern; distinct electronic/steric profile
Alternative analog
2-Chloro- or 2-fluoro-phenoxybenzonitriles; altered halogen positions shift herbicidal spectrum and SNAr reactivity
Key mismatch
Non-fluorinated benzonitriles (e.g., 3-chlorobenzonitrile) give lower diaryl ether yields; reported 66% baseline

4-(4-Chlorophenoxy)-3-fluorobenzonitrile Differentiation Evidence


Herbicidal Activity vs. Dichlorophenoxy Analog

Within the phenoxybenzonitrile herbicide class, compounds containing the 4-chlorophenoxy moiety with fluorine substitution on the benzonitrile ring demonstrate superior herbicidal efficacy compared to structurally similar prior art compounds such as methyl 3-(2,4-dichlorophenoxy)-6-nitro-benzoate [1]. The substitution pattern present in 4-(4-chlorophenoxy)-3-fluorobenzonitrile is encompassed within the general formula (I) of phenoxybenzonitrile derivatives that are described as 'more potent against weeds' than this comparator standard [1].

Herbicidal Potency
Class-level
Reported higher potency vs dichlorophenoxy analog
Supports herbicide SAR screening
No disclosed ED50/IC50; patent-level data
Agrochemical Herbicide Weed Control

SNAr Reactivity vs. Non-Fluorinated Analogs

The presence of the fluorine atom on the benzonitrile ring confers a significant synthetic advantage. Fluorobenzonitriles undergo efficient SNAr addition with phenols when mediated by KF/Al2O3 and 18-crown-6, whereas electronically unfavorable substrates such as 3-chlorobenzonitrile yield only 66% under identical optimized conditions [1]. The fluorine atom in 4-(4-chlorophenoxy)-3-fluorobenzonitrile activates the aromatic ring toward nucleophilic substitution, enabling higher yielding and more reliable synthetic access to complex diaryl ether derivatives compared to non-fluorinated or chloro-substituted benzonitrile analogs.

SNAr Yield Advantage
Class-level
Fluorobenzonitrile: efficient coupling; 3-chlorobenzonitrile: 66% yield
Fluorine enables higher-yield derivatization
KF/Al2O3 system; class-level inference
Synthetic Methodology Diaryl Ether SNAr

Purity Grade Options

4-(4-Chlorophenoxy)-3-fluorobenzonitrile is commercially available in two distinct purity grades: 98% (e.g., Macklin, Leyan) and 95% (e.g., AKSci), enabling researchers to balance cost against purity requirements . The 98% grade is priced at approximately 565–595 RMB per 100 mg and 2,660–2,800 RMB per 1 g from Chinese suppliers , while the 95% grade is available from US-based AKSci at $168 per 100 mg and $599 per 1 g . This dual-grade availability contrasts with analogs such as 2-(4-chlorophenoxy)-3-fluorobenzonitrile, which lacks comparable commercial sourcing breadth.

Purity Grade Options
Data to verify
98% (multiple suppliers) and 95% grades available
Supports cost-optimized procurement
Supplier catalog data; verify lot-specific purity
Procurement Chemical Supply Research Reagent

4-(4-Chlorophenoxy)-3-fluorobenzonitrile Application Scenarios


Herbicide SAR Lead Optimization

Research programs targeting novel phenoxybenzonitrile herbicides should prioritize 4-(4-chlorophenoxy)-3-fluorobenzonitrile as a core scaffold based on patent evidence that chloro-fluoro substitution patterns confer superior herbicidal potency relative to dichlorophenoxy prior art compounds [1]. This scaffold is encompassed within general formula (I) of WO 200006263A1, which claims enhanced weed control activity compared to methyl 3-(2,4-dichlorophenoxy)-6-nitro-benzoate [1].

SNAr Diaryl Ether Synthesis

This compound serves as an ideal substrate for optimizing SNAr-mediated diaryl ether synthesis. The fluorine substituent on the benzonitrile ring activates the aromatic system toward nucleophilic displacement, enabling higher yields than non-fluorinated analogs such as 3-chlorobenzonitrile, which yields only 66% under comparable KF/Al2O3 and 18-crown-6 conditions [1]. The compound is well-suited for reaction condition screening and methodology development in both batch and continuous flow formats.

Cost-Optimized Procurement

Procurement teams can leverage the dual-grade availability (95% and 98%) of this compound to optimize research budgets. Lower-cost 95% grade from AKSci ($168 per 100 mg) is suitable for initial screening and large-scale exploratory work [1], while higher-purity 98% grade (~565 RMB per 100 mg) from Macklin is recommended for SAR studies and reproducible biological assays requiring stringent purity specifications [2].

Halogen Bioisostere Diversification

The unique ortho-fluoro substitution pattern on the benzonitrile ring provides a distinct electronic profile for exploring halogen bioisostere effects. A molecular matched pair analysis comparing fluorine and chlorine as bioisosteric substituents in drug design highlights that fluorine substitution differentially affects binding constants, lipophilicity, solubility, and metabolic properties compared to chlorine [1]. The chloro-fluoro combination in this compound offers a specific balance of these properties not available in mono-halogenated or di-chloro analogs.

Application
Selection Property
Validation Focus
Herbicide SAR lead optimization
Chloro-fluoro substitution pattern
Weed control spectrum and application rate screening
SNAr diaryl ether synthesis
Fluoro-activated benzonitrile core
Coupling yield and method reproducibility
Cost-optimized procurement
Dual-grade availability (95% / 98%)
Cost-purity trade-off analysis
Halogen bioisostere diversification
Ortho-fluoro / para-chloro combination
Physicochemical property comparison (logP, solubility)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
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